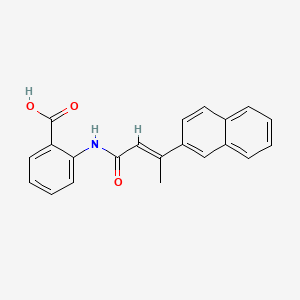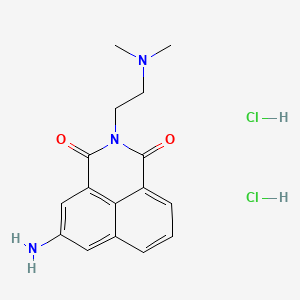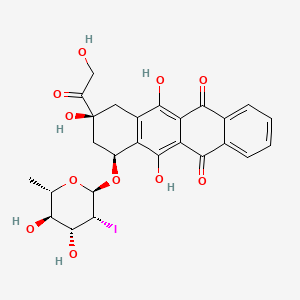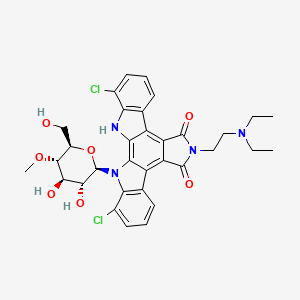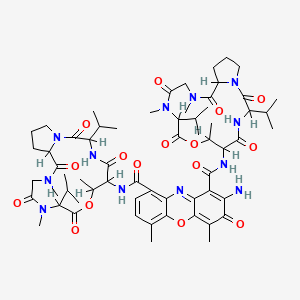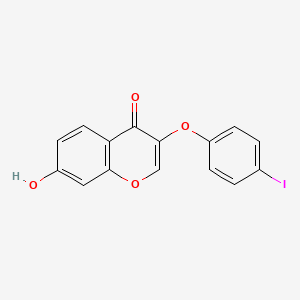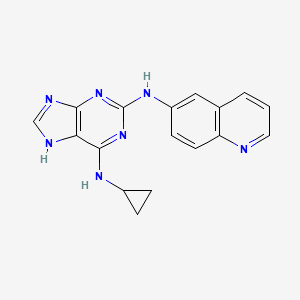
Zinèbe
Vue d'ensemble
Description
Zineb is an agricultural protectant fungicide . It is used in high volume, low volume, or aerial application .
Synthesis Analysis
Zineb is synthesized through a process where ambam is first synthesized with ethylenediamine, carbon disulfide, and ammonia water, and then reacted with zinc chloride . A simple derivatization RP-HPLC method has been optimized and validated for the simultaneous analysis (separation and quantification) of zineb and hexaconazole .
Molecular Structure Analysis
The molecular formula of Zineb is C4H6N2S4Zn . It is a polymeric complex of zinc with a dithiocarbamate . The polymer is composed of Zn(dithiocarbamate)2 subunits linked by an ethylene (-CH2CH2-) backbone .
Chemical Reactions Analysis
Zineb is capable of inducing apoptosis in SH-SY5Y human neuroblastoma cells . It has also been used in the field of nanoparticles for sensing dithiocarbamates (DTCs) Ziram, Zineb, and Maneb pesticides in environment and juice samples .
Physical And Chemical Properties Analysis
Zineb is a protectant fungicide with a low aqueous solubility. It is relatively volatile and is not expected, based on its physico-chemical properties, to leach to groundwater . It is not usually persistent in soil or water systems .
Applications De Recherche Scientifique
Fongicide
Le zinèbe est un fongicide qui appartient à la classe des fongicides de l'acide dithiocarbamique . Il est utilisé pour la prévention et le traitement des taches foliaires et des pourritures des fruits sur les légumes, les fleurs, les arbres fruitiers et les arbustes . C'est un excellent fongicide foliaire et du sol multifonctionnel, sans risque .
Composé organosulfuré
Le this compound est un composé organosulfuré qui se lie à différents métaux de transition pour créer des complexes plus lipophiles . Ces complexes peuvent atteindre le système nerveux central (SNC) .
Biocide
Le this compound est également utilisé comme biocide organique booster . Il améliore l'efficacité des revêtements antifouling (AF) à base de cuivre et sans cuivre .
Recherche en magnétisme
Le this compound a été utilisé dans la recherche liée au magnétisme . Des études ont été menées sur ses propriétés magnétiques et ses effets sur l'effet magnétocalorique de certains alliages .
Recherche en science des matériaux
Le this compound a été utilisé dans la recherche liée à la science des matériaux . Il a été utilisé dans des études liées aux propriétés structurales, morphologiques et magnétiques de certains types d'hexaferrites .
Toxicologie
Le this compound a été étudié pour ses effets toxicologiques . Une exposition au this compound sur une période prolongée ou répétée peut entraîner une dermatite, une conjonctivite et, en cas d'inhalation, un bronchospasme . Il a également été constaté qu'il modifiait le cycle œstral et réduisait le poids des ovaires et de l'utérus chez les rats .
Mécanisme D'action
Target of Action
Zineb is a fungicide that belongs to the dithiocarbamic acid class of fungicides . Its primary target is the enzyme superoxide dismutase [Cu-Zn], which plays a crucial role in destroying radicals produced within cells that are toxic to biological systems .
Mode of Action
Zineb operates by impeding fungal growth and reproduction, consequently shielding plants from disease-induced harm . It forms more lipophilic complexes by bonding to different transition metals, which can reach the central nervous system (CNS) . Some highly reactive electrophilic dithiocarbamate (DTC) metabolites of Zineb can form covalent bonds with the thiol groups in cysteine residues .
Biochemical Pathways
It has been observed that the catalase (cat) activity was reduced only by zineb . This suggests that Zineb may affect the antioxidant defense system in cells, leading to oxidative stress, which is one of the main factors contributing to diseases caused by Zineb .
Pharmacokinetics
Zineb has a low aqueous solubility and is relatively volatile .
Result of Action
Zineb’s action results in several molecular and cellular effects. Exposure to Zineb over an extended period or repeatedly can result in dermatitis, conjunctivitis, and, if breathed, bronchospasm . Zineb exposure in rats resulted in alteration (prolongation) of the estrous cycle and decreased ovarian and uterine weights . Inhibition of oocyte meiotic maturation and avoidance of germinal vesicle breakdown have been seen in mouse and rabbit oocytes due to direct gonadal actions .
Action Environment
Zineb is used as a great, risk-free, multifunctional foliar, and soil fungicide for the prevention and treatment of leaf spots and fruit rots on vegetables, flowers, fruit trees, and shrubs . . For instance, its low aqueous solubility and volatility might affect its distribution and persistence in the environment .
Safety and Hazards
Orientations Futures
The European Parliament has launched an early review of Zineb under Article 15 of Regulation (EU) No 528/2012 . The applicant for the initial approval of Zineb is involved in that process and is being allowed to carry out and submit new research aimed at addressing the reasons for the early review .
Analyse Biochimique
Biochemical Properties
Zineb does not alter the activity of any superoxide dismutase enzymes . It has been observed that the activity of Catalase (CAT), an important enzyme in protecting the cell from oxidative damage, was reduced by Zineb .
Cellular Effects
Exposure to Zineb leads to moderate inhibition of plasma and red blood cells (RBCs) cholinesterase activities . This could potentially affect the nervous system function, as cholinesterase is crucial for nerve impulse transmission.
Molecular Mechanism
It is known that Zineb can cause oxidative stress, which is one of the main factors contributing to diseases caused by it .
Dosage Effects in Animal Models
Specific studies on the dosage effects of Zineb in animal models are limited. It is known that its acute toxicity in experimental animals is low .
Metabolic Pathways
It is known that Zineb can cause oxidative stress, suggesting that it may interact with metabolic pathways related to oxidative stress response .
Transport and Distribution
Given its lipophilic nature, it is likely that it can pass through cell membranes and distribute throughout the body .
Subcellular Localization
Given its lipophilic nature, it is likely that it can pass through cell membranes and localize in various subcellular compartments .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Zineb involves the reaction of ethylenediamine with carbon disulfide to form ethylenebis(dithiocarbamate) (EBDC) followed by reaction with zinc sulfate to form Zineb.", "Starting Materials": ["Ethylenediamine", "Carbon disulfide", "Zinc sulfate"], "Reaction": [ "Step 1: Ethylenediamine reacts with carbon disulfide in the presence of a base catalyst to form ethylenebis(dithiocarbamate) (EBDC).", "Step 2: The resulting EBDC is then reacted with zinc sulfate to form Zineb.", "Overall reaction: Ethylenediamine + Carbon disulfide + Zinc sulfate → Zineb + Byproducts" ] } | |
| 12122-67-7 | |
Formule moléculaire |
C4H6N2S4Zn |
Poids moléculaire |
275.8 g/mol |
Nom IUPAC |
zinc;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.Zn/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |
Clé InChI |
AMHNZOICSMBGDH-UHFFFAOYSA-L |
Impuretés |
Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea. After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed. |
SMILES |
C(CNC(=[SH+])[S-])NC(=S)S.[Zn] |
SMILES canonique |
C(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |
Apparence |
Solid powder |
Point d'ébullition |
decomposes |
Color/Form |
Powder or crystals from chloroform + alcohol Light-tan solid WHITE POWDER OR CRYSTALS Pale yellow powde |
Densité |
Approx 1.74 at 20 °C |
Point d'éclair |
90 °C 194 °F |
melting_point |
157 °C (decomposes) 314.6 °F |
Description physique |
Zineb appears as an off-white powder. Used as a fungicide. Light colored solid; [ICSC] YELLOW POWDER. An off-white, or pale yellow powder. |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
10039-34-6 (di-potassium salt) 142-59-6 (di-hydrochloride salt) 3566-10-7 (unspecified hydrochloride salt) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
less than 1 mg/mL at 77 °F (NTP, 1992) Soluble in carbon disulfide, pyridine Soluble in chloroform Soluble in benzene Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered. In water, about 10 mg/L at 25 °C Solubility in water: none |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Zineb; NSC 49513; Micide 55; Zineb 75; Zineb-R; Zinosan; Dithane 65; |
Pression de vapeur |
0.00000008 [mmHg] VP: 1.0X10-7 mm Hg at 25 °C <7.50X10-8 mm Hg at 20 °C <7.4x10-8 mmHg |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of zinc ethylene-bis-dithiocarbamate?
A1: While the exact mechanism remains unclear, research suggests zinc ethylene-bis-dithiocarbamate likely disrupts enzymatic processes in fungi. One study found it inhibits the transcriptional activity of RNA polymerases in an in vitro system using rat liver nuclei and purified E. coli RNA polymerase [].
Q2: What are the downstream effects of zinc ethylene-bis-dithiocarbamate exposure in organisms?
A2: Studies indicate zinc ethylene-bis-dithiocarbamate can affect various metabolic processes. For instance, in rats, it can impair glucose utilization by the liver and affect lipid metabolism, potentially leading to liver steatosis []. It has also been shown to induce apoptosis and oxidative stress in human keratinocyte cells [].
Q3: What is the molecular formula and weight of zinc ethylene-bis-dithiocarbamate?
A3: The molecular formula is C4H6N2S4Zn, and its molecular weight is 275.79 g/mol.
Q4: Is there any spectroscopic data available for zinc ethylene-bis-dithiocarbamate?
A4: While specific spectroscopic data is not detailed in the provided abstracts, various studies utilize techniques like HPLC-UV [, , ], GC-MS [], and atomic absorption spectrometry [] to analyze zinc ethylene-bis-dithiocarbamate, suggesting relevant spectroscopic characteristics exist.
Q5: How does zinc ethylene-bis-dithiocarbamate perform under various environmental conditions?
A5: Zinc ethylene-bis-dithiocarbamate's effectiveness can be influenced by factors like copper compounds, which have been shown to reduce its efficacy against citrus rust mite in summer sprays []. Additionally, its degradation in the environment can lead to the formation of ethylenethiourea (ETU), a more water-soluble and potentially toxic metabolite [, ].
Q6: Are there formulation strategies to improve the stability or delivery of zinc ethylene-bis-dithiocarbamate?
A6: Yes, research highlights the development of water-dispersible granules as an alternative formulation for zinc ethylene-bis-dithiocarbamate. These granules offer advantages like improved stability, faster disintegration, better dispersibility, and reduced environmental pollution during manufacturing and application [].
Q7: How do structural modifications of zinc ethylene-bis-dithiocarbamate impact its activity?
A7: While the provided research doesn't delve into specific structural modifications, it highlights that zinc ethylene-bis-dithiocarbamate's degradation product, ethylenethiourea (ETU), exhibits higher water solubility and plant uptake compared to the parent compound []. This suggests that even minor structural changes can significantly alter its behavior and potential for toxicity.
Q8: What are the known toxicological effects of zinc ethylene-bis-dithiocarbamate?
A8: Research indicates potential toxicity, especially targeting the thyroid and liver in rabbits. Effects include weight loss, thyroid enlargement, altered serum lipid profiles, and potential liver damage []. Studies in calves also highlighted thyroid abnormalities, liver glycogen accumulation, and potential reproductive toxicity [].
Q9: Does zinc ethylene-bis-dithiocarbamate pose any environmental risks?
A9: Yes, its degradation product, ethylenethiourea (ETU), raises concerns. ETU readily leaches into deeper soil layers and is taken up by plants, potentially contaminating food sources [, ]. Its presence in treated crops and commercial products highlights the need for careful monitoring and regulation [].
Q10: What analytical methods are used to detect and quantify zinc ethylene-bis-dithiocarbamate?
A10: Various analytical techniques have been employed, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine zinc ethylene-bis-dithiocarbamate residues in soil [].
- High-Performance Liquid Chromatography (HPLC): Coupled with UV detection, it quantifies zinc ethylene-bis-dithiocarbamate in various matrices, including environmental samples and foodstuffs [, , ].
- Atomic Absorption Spectrometry (AAS): Employed in a flow injection analysis system to determine zinc ethylene-bis-dithiocarbamate content in pesticide formulations after alkaline hydrolysis [].
- Spectrophotometry: Used in conjunction with different complexing agents, such as 1-(2-pyridylazo)-2-naphthol (PAN) [] and 4-(2-pyridylazo)resorcinol (PAR) [, ], to quantify zinc ethylene-bis-dithiocarbamate in commercial samples and foodstuffs.
Q11: Are there any viable alternatives to zinc ethylene-bis-dithiocarbamate for fungicidal applications?
A11: Research explores alternative fungicides with varying efficacies. For instance, in controlling citrus rust mite, chlorobenzilate showed promise as a substitute for zinc ethylene-bis-dithiocarbamate in postbloom sprays, while sulfur was less effective []. The efficacy of substitutes often depends on the specific application and target organism.
Q12: What are the considerations for selecting alternatives based on their performance, cost, and environmental impact?
A12: Choosing alternatives requires a comprehensive assessment of factors like:
- Efficacy: Comparing control levels achieved by different fungicides against specific target organisms [, , ].
- Cost-Effectiveness: Evaluating the economic viability of treatments based on application rates and product costs [].
- Environmental Impact: Considering the persistence, degradation products, and potential toxicity of alternatives to minimize adverse ecological effects [, ].
Q13: What are some key milestones in the research and use of zinc ethylene-bis-dithiocarbamate?
A13: Key milestones include:
- Early Use as a Fungicide: Its introduction as a widely used agricultural fungicide marked its significance in crop protection [, ].
- Discovery of Control over Citrus Rust Mite: The identification of zinc ethylene-bis-dithiocarbamate's ability to control citrus rust mite expanded its application in fruit production [, , ].
- Exploration of Alternative Formulations: The development of formulations like water-dispersible granules signaled a shift towards improving its stability and reducing environmental impact during application [].
- Growing Concerns about ETU: Research highlighting the formation and potential toxicity of ethylenethiourea (ETU) as a degradation product raised significant concerns regarding its long-term use and environmental safety [, , ].
Q14: How does research on zinc ethylene-bis-dithiocarbamate involve different scientific disciplines?
A14: Research on zinc ethylene-bis-dithiocarbamate exemplifies a multidisciplinary approach, integrating:
- Agricultural Sciences: Evaluating its efficacy in controlling plant diseases and its impact on crop yield [, , , , , ].
- Chemistry: Characterizing its structure, investigating its degradation pathways, and developing analytical methods for its detection and quantification [, , , , ].
- Toxicology: Assessing its potential adverse effects on human and animal health, studying its metabolism, and identifying target organs [, , ].
- Environmental Science: Examining its fate in the environment, its impact on ecosystems, and developing strategies for its mitigation [, ].
Q15: Does zinc ethylene-bis-dithiocarbamate affect beneficial insects like Trichogramma?
A15: Yes, studies indicate that even "bee-safe" formulations can negatively impact Trichogramma's parasitization rates, highlighting the importance of considering sublethal effects on beneficial insects [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


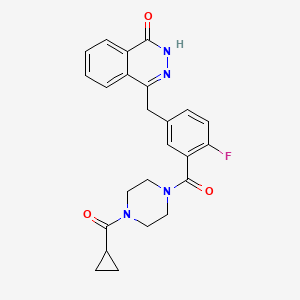
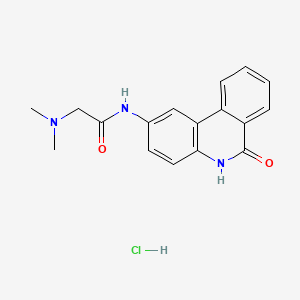
![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide](/img/structure/B1684214.png)
